![molecular formula C16H16N2O2 B12956034 4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a furo[3,4-c]pyridine core with a benzylamino substituent and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the following steps:
Formation of the Furo[3,4-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine derivatives.
Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the furo[3,4-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structural features and biological activity.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
Wirkmechanismus
The mechanism of action of 4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a crucial role in binding to these targets, while the furo[3,4-c]pyridine core contributes to the overall stability and activity of the compound. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Arylamino)-1H-furo[3,4-c]pyridines: These compounds share a similar core structure but differ in the substituent on the amino group.
1H-pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar pyridine core but differ in the fused ring system.
Uniqueness
4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is unique due to its specific combination of a benzylamino group and two methyl groups on the furo[3,4-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
4-(benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C16H16N2O2/c1-16(2)12-8-9-17-14(13(12)15(19)20-16)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
VXLRPUBURYXJIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=NC=C2)NCC3=CC=CC=C3)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
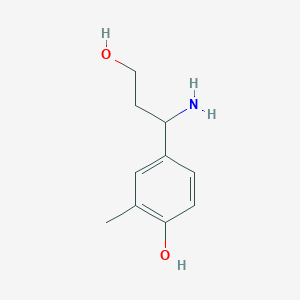
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
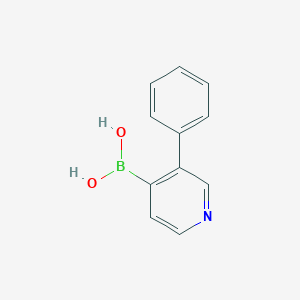
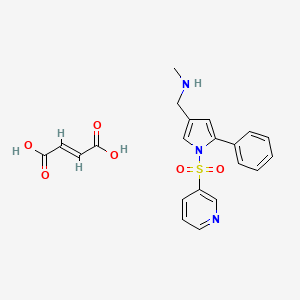
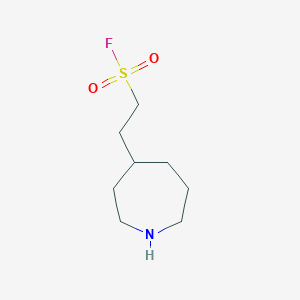
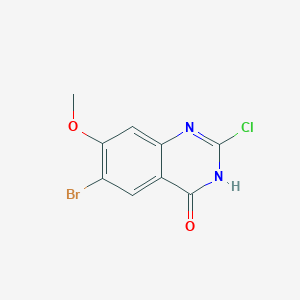
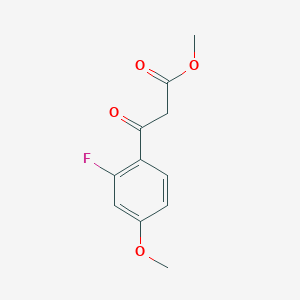

![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)


